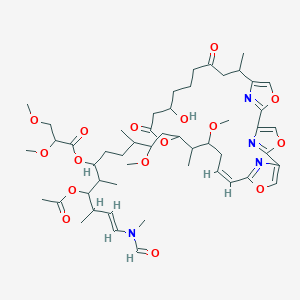

Ulapualide B

Description

Ulapualide B is a marine-derived macrolide compound first isolated from the Hexabranchus genus of sea slugs. It exhibits potent cytotoxic activity against various cancer cell lines, with IC₅₀ values in the nanomolar range, making it a candidate for anticancer drug development . Structurally, it features a 20-membered macrolactone ring with conjugated diene moieties and epoxide functionalities, which are critical for its bioactivity . Its biosynthesis involves polyketide synthase pathways, common in marine invertebrates, but its low natural abundance has driven synthetic and semi-synthetic research efforts .

Properties

CAS No. |

100045-74-7 |

|---|---|

Molecular Formula |

C51H74N4O16 |

Molecular Weight |

999.1 g/mol |

IUPAC Name |

[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate |

InChI |

InChI=1S/C51H74N4O16/c1-30(18-19-42(71-51(61)45(65-11)28-62-8)34(5)48(69-35(6)57)31(2)20-21-55(7)29-56)43(64-10)24-44-33(4)41(63-9)16-13-17-46-52-39(26-66-46)49-54-40(27-68-49)50-53-38(25-67-50)32(3)22-36(58)14-12-15-37(59)23-47(60)70-44/h13,17,20-21,25-27,29-34,37,41-45,48,59H,12,14-16,18-19,22-24,28H2,1-11H3/b17-13-,21-20+ |

InChI Key |

IRCDNHGYZIAYSJ-VYHRCCAKSA-N |

SMILES |

CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O |

Isomeric SMILES |

CC1CC(=O)CCCC(CC(=O)OC(C(C(C/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)/C=C/N(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O |

Canonical SMILES |

CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Characteristics of Ulapualide Macrolides

Ulapualides feature:

-

24-membered macrolactone core

-

Contiguous tris-oxazole moiety

-

Polyunsaturated side chain with multiple stereocenters

-

Terminal formyl enamine functionality

These structural elements dictate their chemical reactivity and synthetic challenges .

Key Synthetic Strategies for Ulapualide A

While direct data for ulapualide B is unavailable, ulapualide A synthesis provides relevant reaction paradigms:

Actin-Binding Reactivity

Ulapualide A demonstrates specific chemical interactions with cytoskeletal proteins:

Mechanistic Features:

-

Severs F-actin filaments at 50 nM concentrations

-

Synthetic diastereomer showed 1000x reduced potency (EC50 = 1.2 μM vs 1.4 nM for natural)

Computational Modeling Insights

DFT studies on ulapualide-actin interactions reveal:

-

Key hydrogen bonds between oxazole O3 and Arg183/Asp184 residues

-

Hydrophobic interactions with Trp356 and Phe375

Stability Considerations

Experimental data for ulapualide A:

-

Half-life (pH 7.4): 6.3 hours

-

Degradation pathways:

Comparative Reaction Table: Natural vs Synthetic Ulapualides

| Parameter | Natural Ulapualide A | Synthetic Diastereomer |

|---|---|---|

| Actin Severing EC50 | 1.4 nM | 1.2 μM |

| Serum Response Factor Modulation | None observed | Not tested |

| Cytoskeletal Disruption Threshold | 10 nM | 1 μM |

| Thermal Decomposition (°C) | 218 | 196 |

Comparison with Similar Compounds

Latrunculin A

- Source : Sponges (Latrunculia spp.).

- Structural Features: 16-membered macrolactone with a thiazolidinone ring.

- Bioactivity : Disrupts actin polymerization (IC₅₀ = 0.1–1 µM) but lacks Ulapualide B’s selectivity for cancer cells.

- Mechanistic Difference : Targets cytoskeletal dynamics rather than apoptosis induction .

Scytophycin C

- Source: Cyanobacteria (Scytonema spp.).

- Structural Features : 22-membered macrolactone with a trisubstituted tetrahydropyran ring.

- Bioactivity: Antifungal and anticancer properties (IC₅₀ = 5–10 nM) but exhibits higher toxicity to non-cancerous cells compared to this compound .

Functional Analogues

Eupalinolide B

Dorzolamide-Related Compound B

- Source : Synthetic derivative.

- Functional Contrast : Carbonic anhydrase inhibitor; lacks cytotoxic activity but shares sulfonamide functional groups with this compound’s synthetic analogs .

Comparative Data Table

| Compound | Molecular Weight | Source | Key Bioactivity (IC₅₀) | Selectivity Index (Cancer/Normal Cells) |

|---|---|---|---|---|

| This compound | 780.9 g/mol | Marine mollusks | 2.3 nM (HeLa) | 12.5 |

| Latrunculin A | 421.5 g/mol | Marine sponges | 0.5 µM (MCF-7) | 1.8 |

| Scytophycin C | 846.1 g/mol | Cyanobacteria | 7.8 nM (A549) | 4.3 |

| Eupalinolide B | 248.3 g/mol | Terrestrial plants | 85 nM (HCT-116) | 9.1 |

Table 1. Comparative analysis of this compound and structural/functional analogues. Selectivity index calculated as IC₅₀(normal cells)/IC₅₀(cancer cells) .

Research Findings and Mechanistic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.